2-(4-Butoxyphenyl)-5-(4'-octylbiphenyl-4-yl)-1,3,4-oxadiazole
CAS No.: 5609-74-5
Cat. No.: VC15713685
Molecular Formula: C32H38N2O2
Molecular Weight: 482.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5609-74-5 |
|---|---|
| Molecular Formula | C32H38N2O2 |
| Molecular Weight | 482.7 g/mol |
| IUPAC Name | 2-(4-butoxyphenyl)-5-[4-(4-octylphenyl)phenyl]-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C32H38N2O2/c1-3-5-7-8-9-10-11-25-12-14-26(15-13-25)27-16-18-28(19-17-27)31-33-34-32(36-31)29-20-22-30(23-21-29)35-24-6-4-2/h12-23H,3-11,24H2,1-2H3 |
| Standard InChI Key | VQCKBEXDCNJUJY-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)OCCCC |
Introduction
Structural Characteristics and Chemical Properties
Molecular Architecture
The compound’s structure comprises a 1,3,4-oxadiazole core linked to two aromatic systems:
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Position 2: A 4-butoxyphenyl group (), introducing electron-donating alkoxy substituents.
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Position 5: A 4'-octylbiphenyl moiety (), providing hydrophobicity and planar rigidity .
The octyl chain enhances lipid solubility, potentially improving membrane permeability—a critical factor in drug design .
Table 1: Key Molecular Properties
Spectroscopic and Computational Data
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InChI Key: VQCKBEXDCNJUJY-UHFFFAOYSA-N , confirming stereochemical uniqueness.
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3D Conformation: Molecular dynamics simulations predict a planar biphenyl system with the octyl chain adopting a helical conformation, minimizing steric clashes .
Synthesis and Optimization Strategies
Table 2: Comparative Synthesis Routes for 1,3,4-Oxadiazoles
| Method | Reagents/Conditions | Yield (%) | Limitations |
|---|---|---|---|
| Cyclodehydration | POCl₃, 80–100°C, 6–8 hrs | 60–75 | Harsh conditions, byproducts |
| Copper-Catalyzed Oxidation | CuI, O₂, DMF, 120°C, 12 hrs | 85–92 | Requires inert atmosphere |
Tailored Approaches for Target Compound
The 4-butoxyphenyl and 4'-octylbiphenyl groups likely necessitate sequential Suzuki-Miyaura couplings or Ullmann reactions to introduce substituents post-oxadiazole ring formation. Computational modeling suggests that the octyl chain’s length optimizes solubility without compromising aromatic stacking interactions .
Challenges and Future Directions
Synthetic Scalability
Current copper-catalyzed methods require optimization for:
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Cost reduction: Replacement of noble metal catalysts.
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Stereocontrol: Enantioselective synthesis for chiral variants.
Pharmacokinetic Profiling
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Absorption: The octyl chain may enhance logP (>5), risking hepatotoxicity.
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Metabolism: CYP450 isoform interactions remain uncharacterized.
Targeted Drug Delivery
Functionalization with PEGylated nanoparticles or antibody-drug conjugates could mitigate off-target effects while leveraging the compound’s lipophilicity.
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